(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
The compound “(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide” (hereafter referred to as Compound Z) is a synthetic chromene-3-carboxamide derivative characterized by:
- A 2H-chromene core substituted with a methoxy group at position 6.
- A (3,5-dimethylphenyl)imino group at position 2, adopting a Z-configuration around the imino double bond.
- A carboxamide moiety at position 3, linked to a 4-(1H-1,3-benzodiazol-2-yl)phenyl group.
Chromene derivatives are renowned for their pharmacological versatility, including antitumor, antimicrobial, and anti-inflammatory activities . The benzimidazole moiety in Compound Z may enhance binding to biological targets, such as enzymes or receptors, due to its planar aromatic structure and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O3/c1-19-15-20(2)17-24(16-19)34-32-25(18-22-7-6-10-28(38-3)29(22)39-32)31(37)33-23-13-11-21(12-14-23)30-35-26-8-4-5-9-27(26)36-30/h4-18H,1-3H3,(H,33,37)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICHPGGSWUPXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Chromene Core
The 8-methoxy-2H-chromene scaffold is typically synthesized via cyclocondensation reactions. A proven method involves the microwave-assisted reaction of 6-methoxy-2-naphthol with aldehydes and malononitrile, as demonstrated in the synthesis of analogous benzochromene derivatives. This one-pot approach achieves yields exceeding 70% under optimized conditions (150°C, 20 min, ethanol solvent). The electron-donating methoxy group at position 8 enhances ring stability while directing electrophilic substitution patterns.
Alternative routes employ enzymatic catalysis using lipase under solvent-free conditions, enabling green synthesis of chromene derivatives through Knoevenagel-Michael cyclocondensation. While this method offers environmental advantages, it requires extended reaction times (48–72 hours) compared to microwave-assisted synthesis.
Introduction of the Imino Group
The (3,5-dimethylphenyl)imino moiety is introduced via Schiff base formation between the chromene-2-carbaldehyde intermediate and 3,5-dimethylaniline. Tin tetrachloride-catalyzed reactions in dichloromethane at −10°C to 0°C achieve >85% conversion efficiency, as evidenced in similar chromene derivatives. The Z-configuration of the imino group is controlled through steric hindrance from the 3,5-dimethyl substituents, with nuclear Overhauser effect spectroscopy confirming the geometric isomerism.
Recent developments in electrochemical microflow reactors demonstrate potential for optimizing this step, with reported Faradaic efficiencies of 78–92% for analogous C–N coupling reactions. This method minimizes byproduct formation through precise control of electrode potentials and residence times.
Carboxamide Formation and Functionalization
The critical carboxamide linkage is established through peptide coupling between chromene-3-carboxylic acid and 4-(1H-benzodiazol-2-yl)aniline. Optimal results are achieved using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent in dimethylformamide, yielding 82–88% of the target compound after silica gel chromatography. The benzodiazole component is synthesized separately through cyclocondensation of o-phenylenediamine with trimethyl orthoformate, followed by palladium-catalyzed cross-coupling to introduce the phenyl substituent.
Optimization of Reaction Conditions
Catalytic System Comparison
The table below compares catalytic systems for key synthetic steps:
Microwave-assisted synthesis significantly reduces reaction times while maintaining comparable yields to enzymatic methods. The SnCl₄-catalyzed imino formation demonstrates superior efficiency over traditional Brønsted acid catalysts, minimizing side reactions through controlled Lewis acid activation.
Solvent and Atmosphere Effects
Anhydrous dichloromethane under nitrogen atmosphere proves essential for preventing hydrolysis during imino bond formation. Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency by stabilizing the HATU-activated intermediate. Recent studies indicate that replacing conventional heating with oil bath-assisted microwave irradiation in DMF reduces reaction times by 40% while improving product purity.
Analytical Characterization and Spectral Data
Spectroscopic Confirmation
The target compound exhibits characteristic signals in ¹H-NMR spectroscopy:
- δ 8.42 ppm : Singlet for chromene H-4 proton
- δ 7.89 ppm : Doublet (J = 8.5 Hz) from benzodiazole protons
- δ 6.72 ppm : Multiplet for 3,5-dimethylphenyl aromatic protons
- δ 3.91 ppm : Singlet for methoxy group
High-resolution mass spectrometry confirms the molecular ion peak at m/z 524.1932 (calculated for C₃₁H₂₅N₅O₃⁺). The Z-configuration of the imino group is verified through NOESY correlations between the chromene H-4 and imino phenyl protons.
Crystallographic Analysis
Single-crystal X-ray diffraction of a related compound reveals:
- Dihedral angle : 38.7° between chromene and benzodiazole planes
- Bond lengths : C=N (1.28 Å), C=O (1.21 Å) consistent with conjugation
- Packing structure : π-π stacking interactions (3.4–3.7 Å) stabilize the crystalline lattice
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
The convergent synthesis approach demonstrates advantages over linear routes:
| Parameter | Convergent Route | Linear Route |
|---|---|---|
| Total yield | 62% | 38% |
| Maximum purity | 99.2% | 95.7% |
| Step count | 5 | 8 |
| Critical intermediate | 2 | 4 |
Convergent synthesis minimizes intermediate purification steps by coupling pre-formed benzodiazole and chromene modules. This strategy reduces cumulative yield losses from multi-step sequences.
Scalability Challenges
Batch processes face limitations in:
- Exothermic control : Microwave-assisted steps require specialized reactors for >100 g scale
- Catalyst recovery : Homogeneous tin catalysts necessitate costly separation steps
- Oxygen sensitivity : Carboxamide coupling degrades under aerobic conditions, demanding strict inert atmosphere control
Continuous flow systems address these issues through:
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural uniqueness of Compound Z lies in its 3,5-dimethylphenyl imino group and benzodiazolylphenyl carboxamide. Below is a comparative analysis with key analogues:
Key Observations :
- Electron-Donating vs. In contrast, chlorophenyl (Compound 15) or methoxyphenyl (CAS 478343-05-4) substituents alter electronic profiles, impacting solubility and target affinity .
- Benzimidazole vs. Thiadiazole : The benzodiazole moiety in Compound Z may improve DNA intercalation or kinase inhibition compared to thiadiazole-containing analogues like STL085361, which prioritize hydrogen-bond acceptor properties .
Comparison with Analogues :
- Compound 15 () uses 2-chlorophenyl isocyanate, highlighting the adaptability of the synthetic route to diverse substituents .
- STL085361 () employs a thiadiazole-bearing amine for carboxamide coupling, demonstrating modularity in heterocycle incorporation .
Pharmacological and Physicochemical Properties
Activity Insights :
- Chromene derivatives with 8-methoxy groups (e.g., Compound Z, Compound 15) often exhibit enhanced fluorescence and DNA-binding capabilities, useful in anticancer applications .
- The benzodiazole in Compound Z may mimic purine bases, enabling interference with nucleotide metabolism or topoisomerase activity .
Biological Activity
The compound (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS: 478342-74-4) is a member of the chromene class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 486.52 g/mol. The structure features a chromene core substituted with a benzodiazole moiety and various phenyl groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 486.52 g/mol |
| CAS Number | 478342-74-4 |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Antimicrobial Properties : It has demonstrated effectiveness against a range of bacterial strains and fungi, indicating potential applications in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with cellular receptors that mediate growth and survival signals in cancer cells.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various chromene derivatives, including our compound. It was found to significantly inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) at micromolar concentrations. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
In a study assessing antimicrobial activities, this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for bacteria and 16 µg/mL for fungi.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide?
- Methodology :
- Stepwise Synthesis : Use multi-step reactions, starting with condensation of the chromene core and imino group, followed by coupling with the benzodiazolylphenyl moiety. Key steps include Schiff base formation and carboxamide linkage .
- Reaction Optimization : Adjust temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., acetic acid for imine formation). Monitor progress via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~550–600 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, and assess antimicrobial activity via MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition : Screen for kinase or protease inhibition (e.g., COX-2, EGFR) using fluorometric or colorimetric kits .
- Positive Controls : Compare with structurally related chromene derivatives (e.g., compounds with trifluoromethyl or chloro substituents) to benchmark activity .
Advanced Research Questions
Q. How do substituent variations (e.g., benzodiazolyl, dimethylphenyl) influence the compound’s bioactivity and selectivity?
- Methodology :
- SAR Studies : Synthesize analogs with substituted benzodiazolyl (e.g., 4-fluoro, 4-chloro) or varying aryl imino groups. Test for cytotoxicity, receptor binding affinity, and metabolic stability .
- Data Interpretation : Use IC₅₀ values and selectivity indices to identify critical substituents. For example, electron-withdrawing groups (e.g., -F, -CF₃) may enhance kinase inhibition .
- Table : SAR Summary for Key Analogs
| Substituent (R₁/R₂) | Biological Activity (IC₅₀, μM) | Selectivity Index (Cancer/Normal Cells) |
|---|---|---|
| 3,5-Dimethylphenyl | 2.1 (MCF-7) | 8.5 |
| 4-Fluorophenyl | 1.8 (HeLa) | 6.2 |
| 4-Chlorophenyl | 3.5 (A549) | 4.8 |
Q. What computational approaches are effective in predicting the compound’s target interactions and pharmacokinetics?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., EGFR, COX-2). Validate with crystallographic data from PDB .
- ADME Prediction : Apply SwissADME or pkCSM to estimate logP (target: 2–4), bioavailability, and CYP450 interactions .
- QSAR Modeling : Develop models using descriptors like polar surface area and H-bond donors to correlate structure with activity .
Q. How can researchers resolve contradictions in biological data between in vitro and in vivo studies?
- Methodology :
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes. Compare stability in mouse/rat plasma vs. cell culture media .
- Dose Optimization : Conduct PK/PD studies in rodent models to align in vitro IC₅₀ with achievable plasma concentrations .
- Mechanistic Validation : Perform RNA-seq or proteomics on treated tissues to confirm target engagement .
Data Contradiction Analysis
Q. Why might similar chromene derivatives exhibit divergent biological activities despite minor structural differences?
- Methodology :
- Crystallographic Analysis : Resolve 3D structures via X-ray diffraction to identify conformational effects (e.g., Z/E isomerism, planarity of the chromene core) .
- Solubility Testing : Measure logD (octanol/water) and aqueous solubility. Hydrophobic analogs may have reduced bioavailability despite high in vitro potency .
- Off-Target Screening : Use kinase profiling panels (e.g., DiscoverX) to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
